4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is characterized by the presence of a tetrahydro-2H-pyran ring, a methylbenzoyl group, and a carbonitrile group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-methylbenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted tetrahydro-2H-pyran derivatives.
Scientific Research Applications
4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fine chemicals and as a building block in material science
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: Similar in structure but lacks the methylbenzoyl group.
Tetrahydro-2H-pyran-4-carbonitrile: Similar core structure but without the methylbenzoyl substitution.
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl): Contains a tetrahydro-2H-pyran ring but with different substituents.
Uniqueness
4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the methylbenzoyl and carbonitrile groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N1O1, with a molecular weight of 213.25 g/mol. The structure features a tetrahydropyran ring substituted with a methylbenzoyl group and a carbonitrile functional group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that compounds containing the tetrahydropyran moiety exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties. The following sections detail specific findings related to this compound.
Antimicrobial Activity
In studies evaluating the antibacterial properties of related pyran derivatives, it was found that certain 4H-pyran compounds demonstrated significant inhibition against Gram-positive bacteria. For instance, derivatives similar to this compound showed lower IC50 values compared to standard antibiotics like ampicillin, indicating potent antibacterial effects .
Antioxidant Properties
The antioxidant potential of this compound can be inferred from studies on related compounds. These studies utilized DPPH radical scavenging assays, where certain derivatives exhibited strong scavenging activity. For example, some pyran derivatives achieved scavenging potencies comparable to well-known antioxidants like BHT .
Anticancer Activity
Recent research has highlighted the anticancer potential of pyran derivatives through their interaction with cyclin-dependent kinases (CDKs). Compounds similar to this compound have been shown to inhibit CDK2 activity, leading to reduced proliferation of cancer cells such as HCT-116. The mechanism involves downregulating CDK2 protein expression and inducing apoptosis through caspase activation .
The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets:
- CDK Inhibition : By inhibiting CDK activity, these compounds can disrupt the cell cycle and promote apoptosis in cancer cells.
- Antioxidant Mechanism : The presence of the carbonitrile group may facilitate electron donation, enhancing the compound's ability to neutralize free radicals.
- Antibacterial Mechanism : The structural features may allow for effective binding to bacterial enzymes or receptors, disrupting cellular functions.
Table 1: Biological Activities of Pyran Derivatives
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
4g | Antibacterial | <10 (against S. aureus) | |
4j | Antioxidant | 0.1941 (DPPH assay) | |
4d | Anticancer | 75.1 (HCT-116 cells) | |
BHT | Antioxidant | 0.245 (DPPH assay) |
Case Studies
A notable case study involved the synthesis and evaluation of several pyran derivatives for their biological activities. Among these, compounds exhibiting structural similarities to this compound were tested for their efficacy against various cancer cell lines and showed promising results in inhibiting cell growth and inducing apoptosis .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
4-(4-methylbenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO2/c1-11-2-4-12(5-3-11)13(16)14(10-15)6-8-17-9-7-14/h2-5H,6-9H2,1H3 |
InChI Key |
BQTIUBFOFXQVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N |
Origin of Product |
United States |
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